2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide
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Overview
Description
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide is a chemical compound with the molecular formula C6H2N4O6 It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and a diol functionality
Preparation Methods
The synthesis of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide typically involves the nitration of benzoxadiazole derivatives. One common method includes the reaction of benzoxadiazole with nitric acid under controlled conditions to introduce nitro groups at the desired positions. The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro groups and diol functionality play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with key biomolecules .
Comparison with Similar Compounds
2,1,3-Benzoxadiazole-4,6-diol, 5,7-dinitro-, 3-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,6-dinitro-, 1-oxide: This compound has a similar structure but lacks the diol functionality.
5,7-Dinitro-1,3-dihydro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: This compound has amino groups instead of diol groups.
Benzofuroxan: This compound has a similar benzoxadiazole ring but different substituents.
The uniqueness of this compound lies in its specific combination of nitro groups and diol functionality, which imparts distinct chemical and biological properties .
Properties
CAS No. |
137678-12-7 |
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Molecular Formula |
C6H2N4O8 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4,6-diol |
InChI |
InChI=1S/C6H2N4O8/c11-5-2(8(13)14)1-3(10(17)18-7-1)6(12)4(5)9(15)16/h11-12H |
InChI Key |
LAQFYMVRPPATDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=[N+](ON=C2C(=C1O)[N+](=O)[O-])[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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